Product packaging for Rotigotine N-Oxide Hydrochloride(Cat. No.:)

Rotigotine N-Oxide Hydrochloride

Cat. No.: B13853543
M. Wt: 367.9 g/mol
InChI Key: SXMMSFOLBFZNIY-JNTYTKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotigotine N-Oxide Hydrochloride is a significant pharmaceutical impurity and a metabolite of Rotigotine . Rotigotine is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and moderate-to-severe Restless Legs Syndrome (RLS) . It functions as a non-selective agonist with high affinity for dopamine D1, D2, and D3 receptors, which is related to its mechanism of action in improving motor function and sensory symptoms . In pharmaceutical research and development, the identification and analysis of impurities and metabolites like Rotigotine N-Oxide are critical. These compounds are essential for assessing the quality, stability, and biological safety of the Active Pharmaceutical Ingredient (API) . They are used as reference standards in analytical testing, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of drug products and to monitor degradation, which is a vital part of regulatory compliance and pharmacovigilance . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO2S B13853543 Rotigotine N-Oxide Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26ClNO2S

Molecular Weight

367.9 g/mol

IUPAC Name

(2S)-5-hydroxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide;hydrochloride

InChI

InChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1

InChI Key

SXMMSFOLBFZNIY-JNTYTKDLSA-N

Isomeric SMILES

CCC[N+](CCC1=CC=CS1)([C@H]2CCC3=C(C2)C=CC=C3O)[O-].Cl

Canonical SMILES

CCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl

Origin of Product

United States

Mechanisms of Formation and Degradation Pathways

Oxidative Degradation Pathways Leading to N-Oxide Formation

Oxidative degradation is a major route for the formation of Rotigotine (B252) N-Oxide Hydrochloride. nih.gov This process involves the direct interaction of the Rotigotine molecule with oxidizing agents.

The tertiary amine group within the Rotigotine molecule is a primary target for oxidation. Molecular oxygen, particularly in the presence of initiators, can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydroxyl radicals, and peroxides. youtube.comyoutube.comnih.govyoutube.com These highly reactive species can readily attack the electron-rich nitrogen atom of the tertiary amine in Rotigotine, leading to the formation of the corresponding N-oxide. youtube.comyoutube.comnih.govyoutube.com The general mechanism involves the donation of a lone pair of electrons from the nitrogen atom to the oxidizing species.

Studies on the oxidation of tertiary amines have shown that reagents like hydrogen peroxide (H₂O₂) and peroxycarboxylic acids are effective in converting them to their respective N-oxides. rsc.org In forced degradation studies of Rotigotine, hydrogen peroxide is commonly used to simulate oxidative stress and has been shown to produce the N-oxide degradant. rjpbcs.com

Trace amounts of metal ions can act as catalysts in the oxidation of pharmaceuticals. Transition metals such as iron, copper, and ruthenium have been shown to facilitate the oxidation of amines. nih.govresearchgate.netnih.gov These metals can exist in various oxidation states and can participate in electron transfer reactions, thereby promoting the formation of reactive oxygen species or directly interacting with the drug molecule.

The catalytic cycle can involve the metal ion being oxidized by molecular oxygen or other oxidizing agents present in the environment, followed by the transfer of an oxygen atom to the amine substrate. For instance, ruthenium catalysts have been utilized in the oxidation of amines to amides, a process that can share mechanistic similarities with N-oxidation. nih.gov While specific studies on the metal-catalyzed N-oxidation of Rotigotine are not extensively detailed in the public domain, the general principles of metal-catalyzed oxidation of amines suggest that the presence of metallic impurities could significantly accelerate the formation of Rotigotine N-Oxide Hydrochloride.

The oxidation of the nitrogen atom in the cyclic tertiary amine moiety of Rotigotine is a key step in the formation of this compound. The nitrogen atom in Rotigotine possesses a lone pair of electrons, making it a nucleophilic center susceptible to attack by electrophilic oxidizing agents.

The mechanism of N-oxidation of tertiary amines generally involves the formation of an intermediate species where the oxygen atom from the oxidant is transferred to the nitrogen atom. rsc.org In the case of Rotigotine, the bicyclic structure may influence the accessibility of the nitrogen lone pair and the stability of the resulting N-oxide. Computational studies on similar cyclic amines can provide insights into the electronic and steric factors that govern the reactivity of the nitrogen atom towards oxidation.

Photolytic Degradation Contributions to N-Oxide Generation

Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor contributing to the degradation of Rotigotine and the potential formation of its N-oxide. nih.gov Photodegradation involves the absorption of light energy by the molecule, which can lead to its excitation to a higher energy state, making it more susceptible to chemical reactions.

Forced degradation studies have confirmed that Rotigotine degrades upon exposure to UV radiation. rjpbcs.comnih.gov The energy from UV light can be sufficient to break chemical bonds within the Rotigotine molecule or to promote reactions with surrounding molecules, including oxygen. The thiophene (B33073) ring present in the Rotigotine structure is a chromophore that can absorb UV radiation, potentially initiating the photodegradation process. nih.gov The photochemical degradation of drugs can lead to various products, including oxides, through complex reaction pathways that may involve radical intermediates. researchgate.net

The process of photo-oxidation can lead to the formation of Rotigotine N-Oxide. This can occur through the generation of reactive oxygen species upon UV irradiation of the system or by direct reaction of the excited state of Rotigotine with molecular oxygen.

The rate and extent of photodegradation are often dependent on the wavelength of the incident light. The UV-Vis absorption spectrum of a molecule reveals the wavelengths at which it absorbs light most strongly. Rotigotine exhibits UV absorption maxima, which indicates its potential for photodegradation upon exposure to light of those wavelengths. nih.govnih.govresearchgate.net

Thermal Degradation Processes

Thermal stress is a key contributor to the degradation of Rotigotine and its precursors. Exposure to elevated temperatures can initiate and accelerate chemical reactions that alter the molecular structure of the parent compound.

High-Temperature Stress Effects on this compound Precursors

High-temperature conditions can significantly impact the stability of Rotigotine, making it susceptible to degradation. Exposure to heat, especially in the presence of oxygen, can lead to oxidative degradation, resulting in the formation of N-oxides. This process involves the oxidation of the tertiary amine group in the Rotigotine molecule. The general effects of heat stress on chemical compounds include increased molecular energy, which can overcome activation barriers for degradation reactions, and potential changes to the physical state or morphology of the substance. nih.govmdpi.com

In manufacturing processes, specific controls are implemented to mitigate thermal degradation. For instance, during the bead-milling process for creating Rotigotine crystalline suspensions, the sample temperature is maintained below 30°C to prevent such degradation. nih.gov A study on the degradation of Rotigotine under various stress conditions confirmed that it is susceptible to degradation from heat, light, and air. While significant degradation was noted under oxidative and photolytic conditions, thermal stress remains a critical factor to control during manufacturing and storage. nih.gov

Kinetic Modeling of Thermal Degradation

To quantify the rate and extent of thermal degradation, kinetic modeling is employed. While specific kinetic studies for the formation of this compound are not extensively published, the methodologies used for similar pharmaceutical compounds are well-established. These models use data from thermogravimetric analysis (TGA) to determine key kinetic parameters, such as activation energy (Ea), which represents the energy barrier for the degradation reaction. mdpi.commdpi.com

Commonly used model-free isoconversional methods include the Ozawa–Flynn–Wall (OFW), Kissinger–Akahira–Sunose (KAS), and Friedman methods. mdpi.com These models analyze the degradation process at different heating rates to calculate the activation energy as a function of the conversion degree, providing insight into the complexity of the degradation mechanism. mdpi.comnih.gov Model-fitting methods, like the Coats–Redfern method, are then used to determine the most probable reaction mechanism. mdpi.com

Table 1: Common Kinetic Models for Thermal Degradation Analysis
Kinetic ModelMethod TypeKey FeatureTypical Application
Ozawa–Flynn–Wall (OFW)Model-Free (Integral)Calculates activation energy without assuming a reaction mechanism. mdpi.comDetermining activation energy at various conversion levels. nih.gov
Kissinger–Akahira–Sunose (KAS)Model-Free (Integral)A more accurate integral approximation than OFW for calculating activation energy. mdpi.comKinetic analysis of thermal decomposition from TGA data at different heating rates. mdpi.com
FriedmanModel-Free (Differential)Provides instantaneous activation energy values at specific conversion points. mdpi.comAssessing the variation of activation energy throughout the reaction. mdpi.com
Coats–RedfernModel-FittingTests different reaction models to find the best fit for the experimental data. mdpi.comElucidating the solid-state reaction mechanism. nih.gov

Hydrolytic Degradation Considerations

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical degradation pathway for Rotigotine and its precursors.

Acidic and Basic Hydrolysis Conditions

The stability of Rotigotine has been evaluated under various stress conditions, including acidic and basic hydrolysis. nih.gov In one comprehensive study, Rotigotine was subjected to forced degradation as per International Conference on Harmonization (ICH) guidelines. nih.gov While the most significant degradation occurred under oxidative and photolytic stress, the behavior under hydrolytic conditions provides essential stability information. nih.gov The pH of the environment can influence both the solubility and the transport characteristics of Rotigotine, which is relevant for its stability in aqueous solutions. nih.gov For instance, the iontophoretic flux of Rotigotine across human stratum corneum was found to be dependent on the pH of the donor solution, with different fluxes observed at pH 5 and pH 6. nih.gov

Table 2: Summary of Rotigotine Degradation Findings Under Stress Conditions nih.gov
Stress ConditionObservation
Acidic HydrolysisPart of forced degradation testing, but less significant than oxidation.
Basic HydrolysisPart of forced degradation testing, but less significant than oxidation.
Oxidative StressSignificant degradation observed.
Photolytic StressSignificant degradation observed.
Thermal StressDegradation observed.

Identification of Process-Related Impurities and their Potential to Form this compound

The synthesis of Rotigotine is a multi-step process that can generate a variety of impurities. These process-related impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates. They may include isomers, oxidation products, or other structurally related compounds. Oxidative degradation is a notable pathway, leading to contaminants like N-oxides.

This compound is specifically identified as a degradation product and a known impurity of Rotigotine. daicelpharmastandards.com Its formation is a direct result of the oxidation of the parent drug. Other impurities identified in the synthesis and degradation of Rotigotine include Rotigotine EP Impurity G, Acetyl Rotigotine, and Depropyl Rotigotine. synzeal.com The presence of certain reagents, catalysts, or even trace metals left over from the synthesis can potentially catalyze the oxidation of Rotigotine to its N-oxide form, especially under conditions of heat or light exposure. Therefore, stringent control over the manufacturing process is crucial to minimize the levels of both the N-oxide itself and any precursor impurities that could lead to its formation during storage. daicelpharmastandards.com

Residual Starting Materials and Intermediates

The synthesis of Rotigotine is a multi-step process that can inadvertently lead to the formation of impurities if starting materials or intermediates are not fully consumed or are carried over into subsequent steps. rdd.edu.iq Incomplete reactions are a primary source of process-related impurities. For instance, unreacted amines or aldehydes utilized during the synthesis can persist as contaminants in the final product.

Furthermore, the stability of intermediates is crucial. Degradation of these intermediates during the synthesis can introduce additional impurities. The specific nature of these residual materials and their potential to form this compound would depend on the particular synthetic pathway employed.

By-products from Side Reactions During Rotigotine Synthesis

Side reactions occurring during the synthesis of Rotigotine are another significant source of impurities, including the potential for N-oxide formation. Rotigotine itself is susceptible to oxidation, which can lead to the generation of N-oxides. nih.gov This oxidative degradation can be triggered by exposure to air, light, or heat.

The tertiary amine functional group in the Rotigotine molecule is the likely site of oxidation leading to the formation of Rotigotine N-Oxide. This type of transformation is a known metabolic pathway for many drugs containing tertiary amines and can also occur under synthetic or storage conditions, particularly in the presence of oxidizing agents. drugbank.com

Studies have shown that Rotigotine undergoes significant degradation under oxidative stress conditions. nih.govrjpbcs.com Forced degradation studies, which are designed to identify potential degradation products, have confirmed the formation of multiple impurities under oxidative and photolytic conditions. nih.gov While specific studies detailing the precise mechanisms of this compound formation as a synthetic by-product are not extensively available in the public domain, the inherent susceptibility of the Rotigotine molecule to oxidation strongly suggests that it can be formed during synthesis if reaction conditions are not strictly controlled to exclude oxidizing agents.

The following table summarizes some of the known impurities of Rotigotine, highlighting the diversity of by-products that can arise during its synthesis and degradation.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2708278-88-8C19H26ClNO3S367.93
Despropylrotigotine165950-84-5 (free base)C13H19NO (free base)205.30 (free base)
Rotigotine EP Impurity C153409-14-4C16H19NOS273.39
(S)-2-Amino-5-methoxytetralin439133-67-2Not AvailableNot Available
Rotigotine R-isomer Hydrochloride125572-92-1C19H26ClNOS (HCl salt)351.93 (HCl salt)

Influence of Solvents and Catalysts on Impurity Formation

The choice of solvents and catalysts in the synthesis of Rotigotine can significantly influence the formation of impurities, including this compound. Solvents are not merely inert media for reactions; they can actively participate in or influence side reactions. researchgate.net The polarity of the solvent, for instance, can affect the solubility of reactants and the stability of intermediates, potentially leading to incomplete reactions or degradation. researchgate.netnih.gov Residual solvents, if not completely removed from the final product, are themselves considered impurities.

Catalysts, while essential for facilitating specific chemical transformations, can also contribute to impurity formation. Trace residues of catalysts in the final product are undesirable due to their potential to catalyze unwanted reactions during storage, such as oxidation. For example, certain metal-based catalysts used in hydrogenation or amination reactions could potentially promote oxidative side reactions if not completely removed. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing Rotigotine (B252) and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are the predominant techniques employed, each offering unique advantages for impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely used for the analysis of Rotigotine and its impurities due to their robustness and versatility. researchgate.netnih.gov Development and validation of these methods are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. orientjchem.org

Reverse Phase HPLC (RP-HPLC) is the most common mode of chromatography used for Rotigotine analysis. Optimization of RP-HPLC conditions is critical for achieving adequate separation between Rotigotine and its process-related and degradation impurities, including Rotigotine N-Oxide Hydrochloride.

Forced degradation studies are integral to method development, helping to identify potential degradation products that might form under various stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light. orientjchem.orgnih.gov Significant degradation of Rotigotine is notably observed under oxidative and photolytic conditions. nih.gov The N-oxide is a primary product of oxidative degradation.

Several RP-HPLC methods have been developed and validated for this purpose. Key chromatographic parameters from published research are summarized in the table below. The optimization process involves selecting an appropriate stationary phase (e.g., C8 or C18), mobile phase composition (typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. researchgate.netorientjchem.org For instance, a method using a BDS C-8 column with a mobile phase of 0.01N Potassium dihydrogen Ortho phosphate (B84403) (pH 4.8) and acetonitrile (45:55 v/v) at a flow rate of 1 mL/min has been reported, with detection at 224 nm. orientjchem.org Another method utilizes a Zorbax SB C-18 column with a mobile phase of buffer and methanol (B129727) (30:70, v/v). researchgate.net These methods are validated for linearity, accuracy, precision, and robustness to ensure reliable quantification of impurities. researchgate.netorientjchem.org

Table 1: Examples of RP-HPLC Conditions for Rotigotine Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) BDS C-8 (4.6 x 150mm, 5µm) orientjchem.orgZorbax SB C-18 (4.6 x 250mm, 5µm) researchgate.netNewcrom R1 nih.gov
Mobile Phase 0.01N KH₂PO₄ (pH 4.8) : Acetonitrile (45:55 v/v) orientjchem.orgDipotassium hydrogen orthophosphate buffer (pH 5.5) with triethylamine (B128534) : Methanol (30:70 v/v) researchgate.netAcetonitrile, Water, and Phosphoric Acid nih.gov
Flow Rate 1.0 mL/min orientjchem.org1.0 mL/min researchgate.netNot Specified
Detection PDA Detector at 224 nm orientjchem.orgUV Detector at 225 nm researchgate.netNot Specified
Column Temperature 30°C orientjchem.orgNot SpecifiedNot Specified

Rotigotine is a chiral molecule, and the therapeutically active form is the pure levorotatory (-)-(S) enantiomer. researchgate.netnih.gov Therefore, controlling the stereoisomeric purity of the API is critical. The N-oxidation of Rotigotine occurs at the tertiary amine and does not affect the existing chiral center. However, ensuring the enantiomeric purity of the starting Rotigotine is essential to control the stereochemistry of the N-oxide impurity.

Chiral HPLC methods are developed to separate the (S)-enantiomer from its inactive (+)-(R) enantiomer. These methods typically utilize a chiral stationary phase (CSP). One such method employs a RegisPack™ column (25 cm x 4.6 mm, 5 µm particle size). registech.com The separation is achieved under normal-phase conditions using a mobile phase of hexane (B92381) and ethanol (B145695) (90:10) with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1.5 mL/min and UV detection at 220 nm. registech.com This type of method is crucial for confirming that the level of the unwanted enantiomer is within acceptable limits as defined by pharmacopoeial monographs and regulatory guidelines. researchgate.net

Table 2: Example of Chiral HPLC Conditions for Rotigotine Enantiomeric Separation

ParameterMethod Details
Stationary Phase (Column) RegisPack™, 5 µm, 25 cm x 4.6 mm registech.com
Mobile Phase (90/10) Hexane/Ethanol + 0.1% TFA registech.com
Flow Rate 1.5 mL/min registech.com
Detection UV at 220 nm registech.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and higher sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).

A validated UPLC method has been developed for the separation of Rotigotine and its impurities. derpharmachemica.com This method utilizes a BEH C18 column (100x2.6 mm, 1.7 µm) with a gradient elution. derpharmachemica.com The mobile phase consists of a buffer solution (pH 10.0) and acetonitrile, pumped at a flow rate of 0.4 mL/min with UV detection at 225 nm. derpharmachemica.com This UPLC method demonstrated effective separation of Rotigotine from its known impurities and degradation products generated under stress conditions, proving its suitability for quality control and stability studies. derpharmachemica.com

Capillary Electrophoresis (CE) for Impurity Separation

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and a different selectivity compared to HPLC. It is particularly useful for the analysis of charged molecules and for separating impurities that may be difficult to resolve by LC methods.

A CE method has been specifically applied to the separation and identification of Rotigotine impurities, including this compound. The analysis is performed on a fused-silica capillary. Key parameters include a phosphate-based background electrolyte, a constant-voltage power supply, and direct UV detection at 200 nm. To ensure reproducible results, the capillary undergoes specific washing procedures before each run. This technique has proven effective in profiling impurities in Rotigotine, demonstrating its value as a complementary analytical tool to HPLC.

Table 3: Capillary Electrophoresis Conditions for Rotigotine Impurity Profiling

ParameterMethod Details
Apparatus Capillary electrophoresis system with UV detector
Capillary Fused-silica, 60 cm total length, 75 µm inner diameter
Background Electrolyte (BGE) Phosphate dissolved in ultrapure water, pH adjusted with phosphoric acid or sodium hydroxide (B78521)
Detection UV at 200 nm
Temperature 20 ± 1 °C
Injection Hydrodynamic (0.3 psi for 3 seconds)

Gas Chromatography (GC) for Volatile Impurities (if associated with N-oxide formation)

These volatile impurities can include residual solvents used during synthesis and purification steps. It is a regulatory requirement to control the levels of these solvents in the final API. Furthermore, volatile reactive impurities could potentially arise from starting materials or reagents used in the process. chromatographyonline.com For example, headspace GC coupled with mass spectrometry (GC-MS) is a standard method for identifying and quantifying trace volatile impurities in pharmaceutical materials. nih.gov Therefore, while not used to directly analyze the N-oxide, GC plays a crucial role in the comprehensive quality control strategy by ensuring that volatile impurities, which could impact the stability and safety of the drug substance, are kept below specified limits.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are paramount in confirming the molecular structure of this compound and distinguishing it from the parent drug and other degradation products.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for the precise mass determination of molecules, enabling the confident identification of compounds.

Recent studies have employed Q-Orbitrap HRMS to characterize the degradation products of Rotigotine. nih.gov This technology provides high-resolution and accurate mass data, which is essential for determining the elemental composition of unknown impurities. In a forced degradation study of Rotigotine, significant degradation was observed under oxidative conditions, leading to the formation of several related substances. nih.gov Q-Orbitrap analysis was successfully used to characterize four new degradation products, demonstrating its utility in identifying compounds like this compound. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for Rotigotine and Related Compounds

CompoundMolecular Formula (Free Base)Molecular Weight (Free Base)Molecular Formula (Salt)Molecular Weight (Salt)CAS Number
RotigotineC19H25NOS315.5 g/mol C19H26ClNOS351.93 g/mol 99755-59-6
This compound C19H25NO2S 331.47 C19H26ClNO2S 367.93 2708278-88-8
Acetyl Rotigotine .HClC21H27NO2S357.51C21H28ClNO2S393.971229620-82-9
Rotigotine R-isomer HydrochlorideC19H25NOS315.48C19H26ClNOS351.93125572-92-1

This table presents data for Rotigotine and some of its related impurities, including this compound. daicelpharmastandards.comdaicelpharmastandards.com

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Rotigotine and its N-oxide. The fragmentation patterns observed in ESI-MS provide valuable structural information. For Rotigotine, typical MS/MS ion transitions have been identified as 316.00 → 147.00. nih.gov The study of these fragmentation pathways is critical for differentiating between isomers and identifying the sites of modification, such as oxidation, in degradation products. nih.gov

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of degradation products. nih.gov By isolating a specific ion and inducing fragmentation, MS/MS experiments provide detailed information about the connectivity of atoms within a molecule. This approach has been successfully applied to identify various degradation products of pharmaceuticals formed under stress conditions, such as oxidation. nih.gov For instance, the oxidation of similar nitrogen-containing compounds often results in the formation of N-oxides, which can be readily identified by the characteristic mass shift and fragmentation patterns in MS/MS analysis. nih.govresearchgate.net The development of novel ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods allows for the sensitive and specific quantification of Rotigotine in various matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule. nih.gov

Table 2: Predicted NMR Data for Rotigotine

Spectroscopy TypeData Availability
Predicted ¹H NMR SpectrumNot Applicable
Predicted ¹³C NMR SpectrumNot Applicable

This table indicates the availability of predicted NMR data for Rotigotine, which serves as a reference for the analysis of its derivatives. drugbank.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insights into the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would map the proton-proton networks within the tetralin ring system, the thiophene (B33073) ring, and the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a powerful technique that correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum of this compound based on the assignments of the proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, in this compound, HMBC can show correlations between the protons on the propyl group and the carbons in the tetralin core, confirming the position of the N-oxide moiety.

These 2D NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Functional GroupExpected Wavenumber (cm⁻¹)Significance for this compound
O-H Stretch (Phenolic)3200-3600 (broad)Confirms the presence of the hydroxyl group on the tetralin ring.
C-H Stretch (Aromatic)3000-3100Indicates the C-H bonds of the aromatic rings (tetralin and thiophene).
C-H Stretch (Aliphatic)2850-3000Corresponds to the C-H bonds of the propyl group and the saturated part of the tetralin ring.
N-O Stretch950-970This is a key absorption that confirms the presence of the N-oxide functional group.
C-O Stretch (Phenolic)1200-1260Relates to the stretching vibration of the C-O bond of the phenol.
C-S Stretch600-800Indicates the presence of the thiophene ring.

This table is generated based on typical IR absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Detection

UV-Vis spectroscopy is a straightforward and robust method for the quantification and detection of this compound in various samples. The presence of chromophores, such as the aromatic rings in the Rotigotine structure, allows the molecule to absorb light in the UV region.

A developed High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector set at 224 nm has been successfully used for the estimation of Rotigotine. researchgate.netorientjchem.org This wavelength is likely suitable for the detection of this compound as well, given the structural similarity. The method demonstrates good linearity, with a correlation coefficient (r²) of 0.999 over a concentration range of 10-60 μg/mL. orientjchem.org Another study utilized a UV detector at 225 nm for the analysis of Rotigotine and its impurities. rjpbcs.com

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products.

Robustness and Specificity Studies

A stability-indicating method must be both robust and specific.

Robustness refers to the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For an HPLC method, this could include variations in mobile phase composition, pH, flow rate, and column temperature. researchgate.net For instance, a developed RP-HPLC method for Rotigotine was found to be robust when tested for variations in these parameters. researchgate.netorientjchem.org

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In the context of this compound, the analytical method must be able to resolve it from the parent drug, Rotigotine, and other potential degradation products. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate specificity. rjpbcs.comnih.gov The successful separation of the main peak from the degradation product peaks indicates the specificity of the method. rjpbcs.com

Mass Balance Evaluation in Degradation Studies

Mass balance is a critical component of forced degradation studies, ensuring that the decrease in the concentration of the drug substance is reflected in a corresponding increase in the concentration of degradation products. A well-executed mass balance study should account for 95% to 105% of the initial drug concentration. rjpbcs.com In studies on Rotigotine, the mass balance was found to be within this acceptable range after subjecting the drug to various stress conditions, confirming that all major degradation products were detected and quantified. rjpbcs.com This is crucial for understanding the degradation pathways of the molecule.

Quantitative Analysis of this compound

The quantitative analysis of this compound can be achieved using a validated stability-indicating HPLC method. researchgate.net Key validation parameters for such a method include:

Validation ParameterTypical Acceptance CriteriaFindings for a Rotigotine HPLC Method
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.999 over a range of 10-60 µg/mL. orientjchem.org
Accuracy Recovery of 98-102%Mean recovery of 100.33% to 100.48%. researchgate.netorientjchem.org
Precision Relative Standard Deviation (RSD) ≤ 2%RSD for the assay was found to be less than 2%. researchgate.net
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Not explicitly reported for the N-oxide, but for a related method, LOD was 0.133 mcg/mL. researchgate.net
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Not explicitly reported for the N-oxide, but for a related method, LOQ was 0.404 mcg/mL. researchgate.net

This table presents data from validated HPLC methods for Rotigotine, which would be applicable to the analysis of its N-oxide derivative.

By employing such a validated method, the precise and accurate quantification of this compound can be performed in bulk drug substances and pharmaceutical formulations.

Impurity Profiling and Control Strategies

Establishment of Reference Standards for Rotigotine (B252) N-Oxide Hydrochloride

The cornerstone of accurately identifying and quantifying any impurity is the availability of a well-characterized reference standard. A reference standard is a highly purified compound that serves as a benchmark in analytical tests. usp.org For Rotigotine N-Oxide Hydrochloride, establishing a reference standard is a multi-step process.

First, the impurity must be synthesized or isolated and purified to a very high degree. Chemical suppliers offer Rotigotine N-Oxide and its hydrochloride salt as reference materials, which are essential for the quality, stability, and safety assessment of Rotigotine. daicelpharmastandards.comclearsynth.com These standards are used in analytical method development, validation, and routine quality control testing. clearsynth.com

Once synthesized, the reference standard undergoes extensive characterization to confirm its identity and purity. This involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups.

High-Performance Liquid Chromatography (HPLC): To determine purity. daicelpharmastandards.com

The certificate of analysis (CoA) accompanying the reference standard provides this comprehensive characterization data, ensuring its suitability for quantitative and qualitative analysis. daicelpharmastandards.com Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for Rotigotine and its specified impurities, which are used for tests and assays prescribed in their monographs. usp.orgsigmaaldrich.comsigmaaldrich.com

Below is a table detailing the properties of Rotigotine N-Oxide.

Table 1: Properties of Rotigotine N-Oxide

Property Value
Chemical Name Rotigotine N-oxide
Molecular Formula C₁₉H₂₅NO₂S
Molecular Weight 331.47 g/mol
Appearance Inquire
CAS Number Not Available

Data sourced from Clearsynth clearsynth.com

Impurity Tracking and Trend Analysis During Drug Substance Manufacturing

Throughout the manufacturing process of the Rotigotine drug substance, it is imperative to monitor and control the levels of this compound. This involves systematic impurity tracking and trend analysis. Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including starting materials, intermediates, reagents, and degradation products. daicelpharmastandards.com

The primary tool for tracking impurities like Rotigotine N-Oxide is high-performance liquid chromatography (HPLC). daicelpharmastandards.com HPLC methods are developed to be specific and selective, capable of separating the N-oxide impurity from the main Rotigotine peak and other related substances. researchgate.net

The process of impurity tracking involves:

In-Process Controls (IPCs): Samples are taken at critical steps of the synthesis and purification process and analyzed for impurity levels. This provides real-time data on the formation of the N-oxide.

Final Drug Substance Testing: The final batch of Rotigotine API is tested against a pre-defined specification for impurities.

Stability Studies: The drug substance is stored under various conditions (e.g., temperature, humidity) to assess the potential for degradation and the formation of impurities like the N-oxide over time. nih.gov

Trend analysis is a critical component of this monitoring. By collecting and analyzing impurity data from multiple batches over time, manufacturers can identify any upward trends in the level of Rotigotine N-Oxide. Such trends might indicate a problem with the manufacturing process, such as a decline in raw material quality or a drift in a critical process parameter. This analysis allows for proactive intervention before a batch fails to meet its quality specification.

Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govgjpb.de The goal of QbD is to ensure that quality is built into the product from the outset, rather than being tested for at the end. thaiscience.info For controlling Rotigotine N-Oxide, QbD principles are invaluable.

The QbD process involves several key steps:

Define a Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product.

Identify Critical Quality Attributes (CQAs): These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality. The level of Rotigotine N-Oxide is a CQA.

Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): These are process parameters and raw material attributes that have an impact on a CQA. nih.gov

Risk assessment tools, such as Failure Mode Effects Analysis (FMEA) or fishbone diagrams, are used to identify and rank the parameters most likely to affect the formation of Rotigotine N-Oxide. nih.gov

Rotigotine is a tertiary amine, and such compounds are susceptible to oxidation to form N-oxides. nih.gov This transformation can be influenced by several process parameters during synthesis and purification. Using a QbD approach, these parameters are identified and optimized to minimize N-oxide formation.

Key process parameters (CPPs) that could influence the formation of Rotigotine N-Oxide include:

Temperature: Oxidation reactions are often accelerated at higher temperatures.

Presence of Oxidants: The level of dissolved oxygen or the presence of other oxidizing agents (even at trace levels) can directly lead to N-oxide formation.

pH: The pH of reaction mixtures and purification steps can influence the stability of the molecule.

Light Exposure: Photochemical degradation can sometimes lead to oxidation.

Reaction Time: Longer exposure to certain conditions may increase the likelihood of impurity formation.

Through Design of Experiments (DoE), the relationships between these CPPs and the CQA (N-oxide level) are systematically studied. chromatographyonline.com This allows for the definition of a Design Space , which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. thaiscience.info Operating within this defined Design Space ensures that the level of Rotigotine N-Oxide remains consistently below the specified limit.

The quality of raw materials and intermediates used in the synthesis of Rotigotine is fundamental to controlling the final impurity profile. researchgate.net A QbD approach mandates a thorough understanding and control of these materials.

Critical Material Attributes (CMAs) for starting materials and reagents might include:

Purity of Starting Materials: Impurities in the initial building blocks, such as 5-methoxyl-2-tetralone, could potentially carry through the synthesis or participate in side reactions. google.com

Quality of Reagents: The purity of reagents, particularly any oxidizing or reducing agents used in the synthesis, is critical. For instance, the use of a reducing agent like sodium borohydride (B1222165) in one synthetic route must be carefully controlled to prevent unwanted side reactions. google.com

Solvent Quality: Solvents can contain impurities (e.g., peroxides in ethers) that can act as oxidants.

Strict specifications are set for all incoming materials. Supplier qualification and regular audits are also part of a robust raw material control strategy, ensuring a consistent and high-quality supply chain.

Impurity Fate during Pharmaceutical Processing

The control of Rotigotine N-Oxide does not end with the synthesis of the drug substance. It is also crucial to understand the "fate" of this impurity during the manufacture of the final pharmaceutical product, such as the transdermal patch. researchgate.net The formulation process itself can present conditions that may alter the impurity profile.

Rotigotine has known stability issues, including crystallization within the transdermal patch, which necessitated a reformulation of the product. researchgate.netresearchgate.net This inherent instability highlights the need to evaluate how the formulation process impacts chemical purity. For example, dissolving Rotigotine API in adhesives and other excipients, and the heat used during the coating and drying process of the patch, could potentially lead to further degradation and an increase in N-oxide levels.

Therefore, studies are conducted to assess the impact of pharmaceutical processing on the N-oxide impurity. This involves:

Testing for the impurity at various stages of the formulation process.

Performing stress testing on the final dosage form to understand its degradation pathways.

Including the N-oxide impurity in the formal stability testing program for the finished product.

The goal is to ensure that the manufacturing process for the finished product does not significantly increase the level of Rotigotine N-Oxide and that the impurity remains within its specified limit throughout the product's shelf life.

Analytical Quality Assurance and Method Transfer Considerations

A robust analytical method is the foundation of any impurity control strategy. The method used to quantify this compound must be reliable, accurate, and suitable for its intended purpose. This is achieved through rigorous method validation according to ICH Q2(R1) guidelines.

Furthermore, as drug development progresses, analytical methods are often transferred between different laboratories (e.g., from a development lab to a quality control lab at a manufacturing site). americanpharmaceuticalreview.com This analytical method transfer is a critical process that requires careful planning and execution to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating lab. fda.gov

Key considerations for the analytical method and its transfer include:

Specificity: The method must be able to distinguish Rotigotine N-Oxide from the API and other potential impurities. accesson.kr

Linearity and Range: The method's response must be proportional to the concentration of the impurity over a specified range. accesson.kr

Accuracy and Precision: The method must provide results that are close to the true value and are reproducible. accesson.kr

Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition), demonstrating its reliability for routine use. chromatographyonline.com

System Suitability Test (SST): An SST is performed before each analysis to verify that the analytical system is performing acceptably. fda.gov

The following table summarizes key activities in an analytical method transfer process.

Table 2: Key Considerations for Analytical Method Transfer

Phase Key Activity Purpose
Planning Define the scope, objectives, and acceptance criteria. To ensure clear expectations and a defined endpoint for the transfer.
Protocol A detailed written protocol is established, outlining the procedure, materials, and responsibilities. To provide a clear roadmap for both the transferring and receiving units.
Execution The receiving laboratory performs the analysis on a set of defined samples. To demonstrate the receiving lab's proficiency with the method.
Reporting A formal report is generated, comparing the results from both labs against the acceptance criteria. To document the successful completion and outcome of the transfer.

Adapted from principles of analytical method transfer. americanpharmaceuticalreview.com

A successful method transfer ensures consistent quality monitoring across different sites, which is essential for maintaining product quality throughout the lifecycle of the drug. americanpharmaceuticalreview.com

Preclinical and Mechanistic Assessment of Rotigotine N Oxide Hydrochloride

Comparative Pharmacodynamics of Rotigotine (B252) N-Oxide Hydrochloride versus Rotigotine in Preclinical Models (e.g., receptor activation studies)

While extensive data exists for rotigotine, this information does not extend to its N-oxide hydrochloride metabolite.

Toxicological Assessment of Rotigotine N-Oxide Hydrochloride (non-human, in vitro or in silico)

The toxicological evaluation of this compound, a metabolite and potential impurity of the dopamine (B1211576) agonist rotigotine, is a critical component of its preclinical safety assessment. This involves a variety of non-human studies to characterize its potential for causing harm.

Genotoxicity and Mutagenicity Studies (if relevant to impurities)

Cytotoxicity Profiles in Relevant Cell Lines

The cytotoxicity of rotigotine and its formulations has been evaluated in various cell lines. For instance, studies have been conducted using 16HBE cells (a human bronchial epithelial cell line) and SH-SY5Y cells (a human neuroblastoma cell line) to assess the toxicity of different rotigotine nanoparticle formulations. nih.govresearchgate.net One study found that while free rotigotine exhibited cytotoxicity, nanoparticle formulations of rotigotine did not reduce the viability of these cell lines. nih.gov Such studies are vital for understanding the compound's direct effects on cell health and for comparing the toxicity of the parent drug to its metabolites and different formulations.

Cell LineCompoundObservation
16HBEFree RotigotineCytotoxic
SH-SY5YFree RotigotineCytotoxic
16HBERotigotine NanoparticlesNon-toxic
SH-SY5YRotigotine NanoparticlesNon-toxic

Predictive Toxicology Approaches (in silico modeling)

In silico toxicology is a computational approach used to predict the toxic properties of chemical substances. nih.govnih.gov These methods, which include quantitative structure-activity relationship (QSAR) models, can be used to estimate the potential for organ toxicity, genotoxicity, and other adverse effects based on the chemical structure of a compound like rotigotine N-oxide. nih.gov This predictive approach helps in the early identification of potential hazards and can guide further in vitro and in vivo testing, contributing to a comprehensive safety profile. nih.govnih.gov

Bioavailability and Pharmacokinetic Implications of N-Oxide Formation in Preclinical Models (e.g., ADME in animal models)

The formation of the N-oxide metabolite is an important aspect of the absorption, distribution, metabolism, and excretion (ADME) profile of rotigotine. Preclinical studies in animal models are essential for understanding these pharmacokinetic implications.

Absorption and Distribution Characteristics

Following administration, rotigotine is absorbed and distributed throughout the body. The parent drug has a high apparent volume of distribution, suggesting extensive tissue distribution. nih.govnih.gov While specific data on the absorption and distribution of the N-oxide metabolite are limited, it is known that systemically absorbed rotigotine is rapidly metabolized. nih.govresearchgate.net The N-oxide, being a product of this metabolism, would then be subject to its own distribution and elimination processes.

Elimination Profiles and Clearance Rates

Rotigotine and its metabolites are primarily eliminated from the body through urine and, to a lesser extent, feces. researchgate.netdrugbank.com Studies have shown that after administration of rotigotine, about 71% of the dose is excreted in the urine and 23% in the feces. researchgate.netdrugbank.com The parent compound, rotigotine, undergoes extensive metabolism, mainly through conjugation (sulfation and glucuronidation) and N-dealkylation. nih.govresearchgate.netdrugbank.com The resulting metabolites, including the N-oxide, are then cleared from the body. The terminal half-life of rotigotine has been reported to be approximately 5 to 7 hours. drugbank.com Renal clearance of the unchanged parent drug is very low (less than 1%), indicating that metabolism is the primary route of elimination. researchgate.netnih.gov

Pharmacokinetic Parameters of Rotigotine (Parent Compound)

ParameterValue
Route of Elimination Urine (71%), Feces (23%) researchgate.netdrugbank.com
Metabolism Extensive, primarily conjugation and N-dealkylation nih.govresearchgate.netdrugbank.com
Terminal Half-Life 5-7 hours drugbank.com
Renal Clearance (Unchanged Drug) < 1% researchgate.netnih.gov
Apparent Volume of Distribution >2500 L nih.govnih.gov
Total Body Clearance 300-600 L/h nih.govnih.gov

Future Research Directions and Translational Perspectives for Rotigotine N Oxide Hydrochloride

The control and characterization of impurities are critical components of pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of the final drug product. Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist, is susceptible to oxidation, leading to the formation of impurities such as Rotigotine N-Oxide Hydrochloride. This article explores future research directions and translational perspectives focused specifically on this chemical compound, from synthetic control to advanced analytical and safety assessments.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Rotigotine N-Oxide Hydrochloride, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis of this compound involves oxidation of the parent compound (Rotigotine Hydrochloride) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. To minimize impurities (e.g., unreacted starting material or over-oxidation byproducts), reaction conditions (temperature, stoichiometry, and pH) must be tightly controlled. Post-synthesis purification via preparative HPLC or recrystallization is critical. Impurity profiling, as described in ranitidine-N-oxide analysis (e.g., using LC-MS with UV detection), can validate purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm the N-oxide moiety and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation.
    Physicochemical properties (e.g., solubility, logP) should be assessed using shake-flask methods or HPLC-based approaches .

Q. What stability studies are essential for ensuring the integrity of this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks.
  • Monitor degradation using stability-indicating methods like UPLC-PDA. For example, ranitidine-N-oxide degradation pathways (e.g., reversion to parent compound) can inform analogous studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data between Rotigotine Hydrochloride and its N-oxide derivative?

  • Methodological Answer :

  • Perform competitive radioligand binding assays using D2/D3 dopamine receptors and 5-HT1A receptors. Compare IC₅₀ values under standardized conditions (pH, temperature, and buffer composition).
  • Use molecular docking simulations to assess structural differences (e.g., N-oxide’s polarity) affecting binding affinity. Contradictions may arise from assay variability (e.g., cell line differences) or metabolite activity, as seen in Rotigotine’s partial agonism at 5-HT1A receptors .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic and neuropharmacological effects of this compound?

  • Methodological Answer :

  • Rodent models : Assess brain penetration via microdialysis or tissue homogenization followed by LC-MS/MS quantification.
  • Behavioral assays : Use 6-OHDA-lesioned rats (Parkinson’s model) to compare efficacy with Rotigotine Hydrochloride.
  • Metabolite tracking : Identify N-oxide reduction to the parent compound in plasma and cerebrospinal fluid, as observed in similar N-oxide derivatives .

Q. How can researchers design experiments to differentiate between active metabolites and artifacts in studies involving this compound?

  • Methodological Answer :

  • Use isotopic labeling (e.g., deuterated Rotigotine) to track metabolic pathways in hepatocyte incubations.
  • Employ knockout animal models (e.g., CYP450-deficient mice) to isolate enzymatic vs. non-enzymatic N-oxide formation.
  • Cross-validate findings with in vitro systems (e.g., liver microsomes + NADPH) to rule out artifactual oxidation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R).
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Report confidence intervals and effect sizes to address variability, as emphasized in preclinical reporting guidelines .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles: Use design-of-experiments (DoE) to optimize reaction parameters.
  • Perform multivariate analysis (e.g., PCA) on batch data (yield, purity) to identify critical process parameters.
  • Reference USP standards for impurity thresholds, as demonstrated in ranitidine-N-oxide quality control .

Ethical and Reporting Considerations

Q. What are the key elements of a rigorous preclinical study design for this compound?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines : Detail animal husbandry, randomization, blinding, and sample size justification.
  • Include positive controls (e.g., Rotigotine Hydrochloride) and validate compound stability throughout the study.
  • Disclose conflicts of interest and funding sources, as per NIH reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.